molecular formula C20H16N2O2S2 B2840686 5-(1,3-benzothiazol-2-yl)-N-(2-ethoxyphenyl)thiophene-2-carboxamide CAS No. 942034-38-0

5-(1,3-benzothiazol-2-yl)-N-(2-ethoxyphenyl)thiophene-2-carboxamide

Cat. No.: B2840686
CAS No.: 942034-38-0
M. Wt: 380.48
InChI Key: LYOIVDCBRDSPQB-UHFFFAOYSA-N
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Description

5-(1,3-benzothiazol-2-yl)-N-(2-ethoxyphenyl)thiophene-2-carboxamide is a complex organic compound that features a benzo[d]thiazole moiety, a thiophene ring, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzothiazol-2-yl)-N-(2-ethoxyphenyl)thiophene-2-carboxamide typically involves multiple steps. One common route starts with the preparation of benzo[d]thiazole derivatives, followed by the introduction of the thiophene ring and the ethoxyphenyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzothiazol-2-yl)-N-(2-ethoxyphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-(1,3-benzothiazol-2-yl)-N-(2-ethoxyphenyl)thiophene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 5-(1,3-benzothiazol-2-yl)-N-(2-ethoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds with similar benzo[d]thiazole moieties.

    Thiophene derivatives: Compounds with similar thiophene rings.

    Ethoxyphenyl derivatives: Compounds with similar ethoxyphenyl groups.

Uniqueness

5-(1,3-benzothiazol-2-yl)-N-(2-ethoxyphenyl)thiophene-2-carboxamide is unique due to its combination of structural features, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, as mentioned above.

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-N-(2-ethoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S2/c1-2-24-15-9-5-3-7-13(15)21-19(23)17-11-12-18(25-17)20-22-14-8-4-6-10-16(14)26-20/h3-12H,2H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOIVDCBRDSPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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